Mercury, bromo-vinyl-
Description
Historical Trajectory and Evolution of Organomercurial Synthesis
The journey of organomercury chemistry began in the mid-19th century. In 1852, Edward Frankland reported the synthesis of the first organomercury compound, methylmercury (B97897) iodide. beilstein-journals.org This was shortly followed by the preparation of dimethylmercury. beilstein-journals.org These early discoveries laid the groundwork for a field that would expand significantly over the next century.
Key advancements in organomercurial synthesis include:
The Grignard Reaction: The development of Grignard reagents provided a general and efficient route to dialkylmercury compounds (R₂Hg) through the reaction of a mercury(II) halide with two equivalents of an ethylmagnesium bromide. acs.org
Oxymercuration: The discovery of the oxymercuration reaction, where an alkene reacts with a mercury(II) salt in the presence of a nucleophile, became a cornerstone of organomercury synthesis. acs.orgbeilstein-journals.org This reaction proceeds through an organomercury intermediate. cdnsciencepub.com
Direct Mercuration: In 1898, Otto Dimroth discovered that electron-rich aromatic compounds could be directly mercurated using mercury(II) acetate (B1210297), further broadening the scope of accessible organomercurials. acs.org
Initially, the unique properties of organomercury compounds led to their use in various applications, including as fungicides and antiseptics. acs.orggoogle.com However, the high toxicity of many of these compounds, particularly the more volatile derivatives, became a significant concern, leading to a decline in their widespread use. acs.orgmdpi.org Despite this, their remarkable stability and predictable reactivity have ensured their continued relevance as valuable intermediates in organic synthesis. acs.org
Classification and Structural Features within the Organomercury Landscape
Organomercury compounds are broadly classified into two main categories based on the number of organic substituents attached to the mercury atom:
| Classification of Organomercury Compounds | |
| Type | General Formula |
| Monoorganomercury Compounds | RHgX |
| Diorganomercury Compounds | R₂Hg |
| (Here, R represents an organic group (e.g., alkyl, aryl, vinyl), and X is typically a halide or an acetate.) |
Structurally, organomercury(II) compounds predominantly exhibit a linear geometry around the mercury atom. acs.orgcdnsciencepub.com The Hg-C bond is considered to be relatively nonpolar, which contributes to the stability of these compounds towards air and water. acs.org The mercury atom in these compounds has vacant 6p- and 6d-orbitals, allowing for diverse coordination geometries, although strong covalent bonds typically result in the characteristic linear C-Hg-C or C-Hg-X arrangement. acs.org
The stability of the mercury-carbon bond is a key feature, allowing for chemical manipulations on the organic framework without cleaving the Hg-C bond. acs.org However, this bond can be cleaved under specific conditions, making organomercurials versatile reagents for transmetalation reactions, where the organic group is transferred to another metal. acs.org
Academic Significance and Research Niche of Bromovinyl Organomercury Compounds
The academic significance of bromovinyl mercury compounds lies not in their isolation and direct application, but in their crucial role as synthetic intermediates. Specifically, they are instrumental in the stereospecific synthesis of vinyl bromides, which are themselves important building blocks in organic chemistry. nih.gov
The most prominent example of the research niche occupied by bromovinyl mercury compounds is in the synthesis of antiviral nucleoside analogues. The compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a potent agent against the herpes simplex virus. cdnsciencepub.comgoogle.com Early and effective syntheses of BVDU and related compounds utilized an organometallic mercury intermediate to introduce the (E)-5-(2-bromovinyl) group with high stereoselectivity. cdnsciencepub.com The synthesis involves the creation of an organomercury derivative of a uracil (B121893) precursor, which is then subjected to a palladium-catalyzed reaction to form the desired vinyl-substituted nucleoside. cdnsciencepub.comacs.org
This synthetic strategy highlights the unique reactivity of vinylmercurials. They can be prepared stereospecifically and subsequently undergo reactions, such as acylation and the formation of enol esters, with retention of the double bond configuration. acs.orgacs.org The reaction of vinylmercuric halides with carbon monoxide, for instance, provides a route to α,β-unsaturated carboxylic acids and esters. google.com
The use of vinylmercuric bromide in the synthesis of radiolabeled compounds has also been explored. For example, the reaction of [⁸²Br]Br₂ with vinylmercuric bromide substrates has been used to prepare radiobrominated compounds for myocardial imaging studies. nih.gov
In essence, while "Mercury, bromo-vinyl-" itself is not a widely studied isolated compound, its transient existence as a reactive intermediate is of considerable academic interest, particularly in the fields of medicinal chemistry and stereoselective synthesis.
Properties
CAS No. |
16188-37-7 |
|---|---|
Molecular Formula |
C2H3BrHg |
Molecular Weight |
307.54 g/mol |
IUPAC Name |
bromo(ethenyl)mercury |
InChI |
InChI=1S/C2H3.BrH.Hg/c1-2;;/h1H,2H2;1H;/q;;+1/p-1 |
InChI Key |
OQVRDHYBLMZDEQ-UHFFFAOYSA-M |
SMILES |
C=C[Hg]Br |
Canonical SMILES |
C=C[Hg]Br |
Other CAS No. |
16188-37-7 |
Synonyms |
bromo-ethenyl-mercury |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bromovinyl Organomercury Compounds
Direct Mercuration and Electrophilic Substitution Pathways
Direct mercuration involves the reaction of a vinyl halide with a mercury(II) salt. This electrophilic substitution pathway is a fundamental method for the formation of organomercury compounds. thieme-connect.de While aromatic compounds readily undergo electrophilic mercuration, the direct mercuration of less reactive vinyl systems requires specific conditions. thieme-connect.delibretexts.org The reaction of vinyl halides, such as vinyl bromide, with mercury(II) salts can lead to the formation of vinylmercuric halides. google.com For instance, the reaction of vinyl halides with mercury(II) cyanide has been noted as a pathway to vinylmercury compounds. thieme.de
The mechanism of electrophilic substitution on a vinyl substrate typically involves the attack of the electrophilic mercury species on the double bond, forming an intermediate that then eliminates a proton or other leaving group to yield the vinylmercury product. students-hub.com The reactivity of the mercury(II) salt is a crucial factor; more electrophilic salts like mercury(II) trifluoroacetate (B77799) or the use of an acid catalyst can enhance the reaction rate, particularly with deactivated substrates. thieme-connect.de
A summary of representative direct mercuration reactions is presented below:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |
| Vinyl Halide | Mercury(II) Cyanide | - | Vinylmercury Cyanide | thieme.de |
| Benzene | Mercuric Ethanoate | Acid Catalyst | Phenylmercuric Ethanoate | libretexts.org |
Transmetalation Reactions: Leveraging Organometallic Precursors
Transmetalation is arguably the most versatile and widely employed method for the synthesis of organomercury compounds, including bromovinyl derivatives. thieme-connect.de This process involves the transfer of an organic group from a more electropositive metal to mercury. thieme-connect.de
Organolithium and Grignard reagents are powerful nucleophiles and are commonly used as precursors in transmetalation reactions to form organomercury compounds. thieme-connect.dewikipedia.orgchemicalbook.com The reaction of a vinyl Grignard reagent or a vinyllithium (B1195746) compound with a mercury(II) halide, such as mercuric bromide, provides a direct route to the corresponding vinylmercuric bromide. mdpi.orgthieme-connect.de
The general reaction can be represented as: R-M + HgX₂ → R-Hg-X + MX (where M = Li, MgX; R = vinyl group; X = halogen)
A specific example is the synthesis of (Z)-5-phenyl-2-penten-2-ylmercury bromide, which is prepared by reacting the corresponding Grignard reagent with mercuric bromide in tetrahydrofuran. mdpi.org The reaction proceeds via the transfer of the vinyl group from magnesium to mercury. mdpi.org These reactions are typically conducted under anhydrous conditions in ethereal solvents like diethyl ether or tetrahydrofuran. wikipedia.orgacs.org
Table of Transmetalation Reactions with Organolithium and Grignard Reagents
| Organometallic Precursor | Mercury Salt | Solvent | Product | Reference(s) |
| (Z)-2-bromo-5-phenyl-2-pentene (Grignard) | Mercuric Bromide | Tetrahydrofuran | (Z)-5-Phenyl-2-penten-2-ylmercury Bromide | mdpi.org |
| Vinylmagnesium Bromide | Mercury(II) Chloride | Tetrahydrofuran | Divinylmercury | thieme-connect.de |
| Methylmagnesium Bromide/Iodide | Mercury(II) Bromide/Iodide | Diethyl Ether | Methylmercury (B97897) Bromide/Iodide | thieme-connect.de |
Organoboron, organotin, and organosilicon compounds are also valuable precursors for the synthesis of vinylmercurials through transmetalation. thieme-connect.de These reagents offer advantages in terms of stability and functional group tolerance compared to their more reactive organolithium and Grignard counterparts. wikipedia.orgwikipedia.org
Organoboron Precursors: Alkenylboronic acids and their esters can react with mercury(II) salts in a process known as mercuration, which is a form of transmetalation. nih.gov This method provides a convenient and stereospecific route to vinylmercury compounds. For example, the reaction of (E)-alkenylboronic acids with mercuric acetate (B1210297) followed by treatment with a bromide source can yield (E)-bromovinylmercury compounds. The reaction proceeds with retention of the vinyl group's stereochemistry.
Organotin Precursors: Organotin reagents, or stannanes, are widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com They also serve as effective precursors for organomercury compounds via transmetalation. thieme-connect.de The reaction of a vinyltin (B8441512) compound with a mercury(II) halide results in the transfer of the vinyl group from tin to mercury. mdpi.org
Organosilicon Precursors: While less common than boron and tin, organosilicon compounds can also be utilized in transmetalation reactions to form carbon-mercury bonds. The principles are similar, involving the transfer of a vinyl group from silicon to a mercury salt.
Table of Boron, Tin, and Silicon-Mediated Transmetalation Reactions
| Organometallic Precursor | Mercury Salt | Key Features | Product Type | Reference(s) |
| Alkenylboronic Acid/Ester | Mercury(II) Acetate | Stereospecific, retention of configuration | Vinylmercury Acetate | nih.gov |
| Vinyltin Compound | Mercury(II) Halide | Transfer of vinyl group from tin to mercury | Vinylmercury Halide | thieme-connect.demdpi.org |
| Vinylsilane | Mercury(II) Salt | Less common, transfer of vinyl group | Vinylmercury Salt | thieme-connect.de |
Stereoselective Synthesis of Bromovinyl Organomercurials
The stereochemistry of the double bond in bromovinyl organomercurials is of significant importance, and several methods have been developed to control it. The stereochemical outcome of the synthesis can often be directed by the choice of starting materials and reaction conditions.
One effective method for the stereospecific preparation of vinylic bromides involves the use of organovinylcopper reagents, which are converted in situ to vinylmercury intermediates. thieme-connect.com This one-pot synthesis allows for the formation of the desired stereoisomer with high fidelity. The reaction of a vinylcopper reagent with a mercury(II) halide proceeds with retention of stereochemistry, and subsequent bromination can also be controlled. For instance, bromination with bromine in pyridine (B92270) occurs with retention of configuration, while using bromine in carbon disulfide can lead to inversion. thieme-connect.de
The mercuration of alkenylboronic acids is another powerful tool for stereoselective synthesis, typically proceeding with retention of the double bond geometry. nih.gov This allows for the synthesis of either (E)- or (Z)-bromovinylmercury compounds, depending on the stereochemistry of the starting boronic acid.
Furthermore, the stereoselective synthesis of (E)-β-arylvinyl bromides has been achieved through microwave-induced Hunsdiecker-type reactions, which can serve as precursors for organomercurials. organic-chemistry.orgorganic-chemistry.org
Emerging Synthetic Strategies, including Mechanochemical Approaches
Recent advances in synthetic methodology have introduced new strategies for the formation of organometallic compounds, with mechanochemistry being a particularly promising green alternative to traditional solvent-based methods. acs.orgsinica.edu.tw Mechanochemical synthesis, which involves the use of mechanical force (e.g., ball milling) to induce chemical reactions, can offer benefits such as reduced solvent waste, faster reaction times, and access to novel reactivity. sinica.edu.twuobabylon.edu.iq
While specific examples of the mechanochemical synthesis of "Mercury, bromo-vinyl-" are not yet widely reported, the successful synthesis of other organometallic reagents, such as Grignard reagents and a mercury(II) metal-organic framework, under mechanochemical conditions suggests the potential of this approach. acs.orgchemrxiv.org The in-situ generation of reactive organometallic species via ball milling could provide a more sustainable and efficient route to bromovinyl organomercurials in the future. ucl.ac.uk For instance, the mechanochemical activation of mercury metal in the presence of a vinyl bromide could potentially lead to the direct formation of the desired product.
Elucidation of Reactivity and Mechanistic Pathways of Bromovinyl Organomercury Compounds
Carbon-Mercury Bond Transformations
The carbon-mercury (C-Hg) bond is the most reactive site in bromovinyl mercury. Its cleavage can be initiated by electrophiles, nucleophiles, or radical-generating conditions. These transformations are fundamental to the synthetic utility of organomercurials, allowing for the controlled formation of new carbon-carbon and carbon-heteroatom bonds.
Electrophilic and Nucleophilic Cleavages
Electrophilic cleavage is a hallmark reaction of organomercury compounds, including vinyl derivatives. This process involves the attack of an electrophile on the carbon atom of the C-Hg bond, leading to the displacement of the mercury moiety. A significant and synthetically valuable feature of these reactions with vinylmercurials is that they overwhelmingly proceed with retention of stereochemistry at the double bond.
Halogenation: The reaction with halogens, such as bromine (Br₂) or iodine (I₂), is a classic example of electrophilic cleavage. Treatment of a vinylmercury halide with a halogen results in the corresponding vinyl halide. The reaction is believed to proceed through a concerted mechanism or a very short-lived open intermediate, which accounts for the observed retention of the alkene geometry.
Protodemercuration: Cleavage of the C-Hg bond by a proton source, typically a mineral or carboxylic acid, is known as protodemercuration. This reaction replaces the mercury group with a hydrogen atom, again with retention of configuration. The rate of this reaction is influenced by the acidity of the proton source and the solvent polarity.
Acylation: Acyl halides and anhydrides can react with vinylmercurials in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield vinyl ketones. This transformation, a variant of the Friedel-Crafts acylation, involves the formation of a highly electrophilic acylium ion that attacks the C-Hg bond youtube.com.
Nucleophilic cleavage of the C-Hg bond is less common but can be achieved through transmetalation reactions. Strong carbon nucleophiles, such as those found in organolithium or Grignard reagents, can attack the mercury atom, leading to the formation of a new organometallic species and a dialkylmercury compound or elemental mercury.
| Reaction Type | Reagent(s) | Product | Stereochemistry |
| Halogenation | Br₂, I₂ | Vinyl Bromide / Iodide | Retention |
| Protodemercuration | HCl, CH₃COOH | Vinyl (Alkene) | Retention |
| Acylation | RCOCl / AlCl₃ | Vinyl Ketone | Retention |
| Transmetalation | R'Li, R'MgX | R-vinyl, R₂Hg | Not Applicable |
Radical Pathways and Single-Electron Transfer Processes
The C-Hg bond can undergo homolytic cleavage to generate a vinyl radical and a mercury(I) radical. This process can typically be initiated by photolysis (UV light) or with thermal radical initiators. The resulting vinyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions.
Single-Electron Transfer (SET): The formation of the vinyl radical can also be conceptualized as occurring via a single-electron transfer (SET) mechanism . In this pathway, a one-electron reducing agent (which could be a metal or a photocatalyst) transfers an electron to the bromovinyl mercury molecule, leading to a radical anion that fragments to produce the vinyl radical and mercury(0). Conversely, a strong oxidizing agent could induce a SET oxidation. These SET processes are a cornerstone of modern photoredox catalysis and offer mild conditions for radical generation youtube.comnih.gov.
| Initiation Method | Process | Intermediate | Subsequent Reactions |
| Photolysis | Homolytic Cleavage | Vinyl Radical | H-atom abstraction, addition to π-systems |
| Radical Initiator (e.g., AIBN) | Homolytic Cleavage | Vinyl Radical | Polymerization, intermolecular C-C coupling |
| SET (Reduction) | Electron Transfer | Radical Anion -> Vinyl Radical | Reductive coupling, cyclization |
Vinyl Moiety Reactivity
While the C-Hg bond is the primary site of reactivity, the vinyl double bond can, in principle, undergo its own set of reactions. However, these pathways often compete with the more facile C-Hg bond cleavage.
Electrophilic and Nucleophilic Additions to the Double Bond
Direct electrophilic addition to the double bond of a pre-formed vinylmercury halide is uncommon. Most electrophiles that are potent enough to attack the π-system will preferentially cleave the more labile C-Hg bond.
Similarly, nucleophilic addition to the unactivated double bond of bromovinyl mercury is not a favorable process. The alkene is not sufficiently electron-poor to be attacked by common nucleophiles. For such a reaction to occur, strong electron-withdrawing groups would need to be present on the double bond, a situation not met by the -HgBr substituent.
Cycloaddition Reactions
The participation of bromovinyl mercury in cycloaddition reactions is governed by the electronic nature of the -HgBr substituent and the specific type of cycloaddition.
Diels-Alder Reaction: In a standard Diels-Alder reaction, the dienophile is typically activated by an electron-withdrawing group wikipedia.org. The bromomercuri (-HgBr) group is not strongly electron-withdrawing; it is generally considered to be weakly electron-donating or to have a minor electronic influence. Consequently, bromovinyl mercury is an unactivated dienophile and reacts poorly, if at all, with electron-rich dienes under thermal conditions nih.govstackexchange.com. However, its participation could potentially be induced under specific conditions:
Lewis Acid Catalysis: Coordination of a Lewis acid to the bromine or mercury atom could enhance the dienophile's electrophilicity, making it more reactive nih.govresearchgate.net.
Inverse-Electron-Demand Diels-Alder: This variant involves an electron-rich dienophile and an electron-poor diene. As a weakly electron-rich alkene, bromovinyl mercury might be a suitable partner for a highly electron-deficient diene.
1,3-Dipolar Cycloadditions: These reactions involve the addition of a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone) to a dipolarophile (the alkene) to form a five-membered heterocyclic ring mdpi.comwikipedia.orgorganic-chemistry.org. The electronic requirements for the dipolarophile are less stringent than in the Diels-Alder reaction and depend on the specific frontier molecular orbital (FMO) energies of the 1,3-dipole slideshare.net. It is plausible that bromovinyl mercury could serve as a dipolarophile in these reactions to generate novel mercury-containing heterocycles.
| Cycloaddition Type | Role of Bromovinyl Mercury | Reactivity Factors | Potential Products |
| Diels-Alder (Normal Demand) | Dienophile | Poor reactivity due to lack of electron-withdrawing group. | Substituted Cyclohexenes |
| Diels-Alder (Inverse Demand) | Dienophile | Potential reactivity with electron-deficient dienes. | Substituted Cyclohexenes |
| 1,3-Dipolar Cycloaddition | Dipolarophile | Dependent on the FMO of the specific 1,3-dipole. | 5-Membered Heterocycles |
Bromine Atom Functionalization and Substitution
Direct substitution of the bromine atom in bromovinyl mercury via nucleophilic or other pathways is synthetically challenging and rarely observed. The C-Hg bond is substantially more reactive than the vinylic C-Br bond towards a wide array of reagents. Any attempt at nucleophilic substitution at the bromine-bearing carbon would likely result in cleavage of the C-Hg bond first.
However, the entire bromovinyl mercury moiety can be viewed as a precursor to a vinyl group in palladium-catalyzed cross-coupling reactions. Historically, organomercurials were used in some of the earliest examples of what would become the Heck reaction wikipedia.org. In a modern context, while vinyl bromides are common substrates for reactions like the Heck, Suzuki, and Stille couplings, the vinylmercury halide itself can also act as the organometallic component.
In such a catalytic cycle, the first step is typically the oxidative addition of an organic halide to a Pd(0) catalyst. An alternative pathway involves transmetalation from the organomercurial to the palladium center, followed by reductive elimination to form the new C-C bond. Therefore, rather than functionalizing the bromine atom, the entire compound is more effectively utilized as a vinylating agent through the reactivity of its C-Hg bond in palladium-catalyzed processes libretexts.orgnobelprize.org.
Halogen Exchange Reactions
Halogen exchange in vinyl halides is a significant transformation in organic synthesis, allowing for the conversion of a less reactive vinyl halide into a more reactive one, which can be crucial for subsequent cross-coupling reactions. While the direct halogen exchange on a bromovinylmercury compound itself is not extensively documented, the principles of halogen exchange in vinyl halides provide a framework for understanding this potential reactivity.
Metal-mediated halogen exchange reactions are common for aryl and vinyl halides. These reactions often involve a metal catalyst and can proceed through various mechanistic pathways, including oxidative addition/reductive elimination sequences. For instance, the Finkelstein reaction, traditionally used for alkyl halides, can be adapted for vinyl halides under metal catalysis. Such processes can enable the transformation of a vinyl bromide to a more reactive vinyl iodide, which is often a better substrate in palladium-catalyzed cross-coupling reactions.
The mechanistic pathways for these exchanges can be complex and are influenced by the nature of the metal catalyst, ligands, and reaction conditions. Common mechanisms involve the oxidative addition of the vinyl halide to a low-valent metal center, followed by a halide exchange on the metal complex, and subsequent reductive elimination to yield the new vinyl halide and regenerate the catalyst.
Role as Leaving Group in Cross-Coupling Processes
In the context of cross-coupling reactions, the entire bromovinylmercury moiety can be considered, in effect, as a leaving group, being replaced by the incoming group. However, the more nuanced and mechanistically accurate description involves a transmetalation step where the vinyl group is transferred from the mercury atom to the palladium catalyst.
The carbon-mercury bond in organomercurials is relatively weak and susceptible to cleavage. In palladium-catalyzed cross-coupling reactions, the organomercurial acts as the organometallic component (R-M) in the general cross-coupling scheme. The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation of the vinyl group from the bromovinylmercury compound to the Pd(II) center. This transmetalation step is a key feature of the reactivity of organomercurials in these processes. The mercury halide is thus the ultimate leaving group from the perspective of the vinyl group.
The efficiency and selectivity of these cross-coupling reactions can be influenced by the presence of halide salts. The general reactivity trend for the organic halide partner in these couplings is I > OTf > Br > Cl.
Transition Metal-Catalyzed Reactions of Bromovinyl Organomercurials
Bromovinyl organomercurials are versatile substrates in a variety of transition metal-catalyzed reactions, particularly those catalyzed by palladium. These reactions provide powerful methods for the formation of carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. Organomercury compounds, including bromovinyl derivatives, can serve as the organometallic partner in these reactions. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.netwikipedia.org While the classic Sonogashira reaction utilizes a vinyl halide, vinylmercurials can also be employed as the vinyl partner.
The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.netresearchgate.netwikipedia.org The reactivity of the vinyl partner can be influenced by the nature of the leaving group, with the general trend being vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride. researchgate.net
Table 1: Representative Conditions for Sonogashira Coupling of Vinyl Halides
| Vinyl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| Vinyl Iodide | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | High |
| Vinyl Bromide | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | Moderate-High |
This table represents typical conditions for vinyl halides, which can be adapted for vinylmercurials.
The mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition with the vinylmercurial (or a vinyl halide derived in situ). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the alkynyl group from copper to the palladium(II) complex, followed by reductive elimination, yields the enyne product and regenerates the palladium(0) catalyst.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. rsc.org Vinylmercurials can participate in Suzuki-type reactions, where they act as the vinyl partner.
The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for the success of the reaction.
Table 2: Key Components in Suzuki-Miyaura Coupling
| Component | Examples | Role in the Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle |
| Organoboron Reagent | Arylboronic acids, vinylboronic acids | Source of the coupling partner |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the palladium catalyst and influences reactivity |
The catalytic cycle begins with the oxidative addition of the vinylmercurial to the Pd(0) catalyst. The organoboron reagent is activated by the base to form a boronate species, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination to give the coupled product and regenerate the Pd(0) catalyst.
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. youtube.comwikipedia.org Early work by Heck involved the use of arylmercuric halides as coupling partners. youtube.com This methodology can be extended to vinylmercurials.
The reaction is catalyzed by a palladium complex, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297). A variety of phosphine ligands can be employed to stabilize the catalyst and modulate its reactivity.
Table 3: Common Catalysts and Bases in Heck Reactions
| Catalyst Precursor | Ligand | Base |
| Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ |
| PdCl₂ | dppe, dppf | NaOAc, Proton Sponge |
The mechanism of the Heck reaction involves the oxidative addition of the vinylmercurial to a Pd(0) species to form a vinylpalladium(II) complex. This is followed by the coordination and migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium(II) complex. The final step is the reductive elimination of HX with the aid of the base to regenerate the Pd(0) catalyst.
Other Metal-Mediated Transformations
Beyond the well-established palladium-catalyzed cross-coupling reactions, bromovinyl organomercury compounds can participate in a variety of other transformations mediated by different transition metals. These reactions often provide alternative pathways to functionalized vinyl derivatives. This section will explore some of these less common, yet synthetically valuable, metal-mediated processes.
One significant area of investigation has been the use of copper reagents in mediating the reactions of organomercurials. While palladium catalysis often dominates the landscape of cross-coupling reactions, copper-based systems can offer unique reactivity and selectivity. rsc.orgresearchgate.netresearchgate.netwiley.comrsc.org For instance, copper(I) salts have been shown to facilitate the coupling of organomercurials with various partners. Although detailed studies specifically on bromovinylmercury are limited, the general reactivity of vinylmercurials suggests their utility in copper-mediated processes. These reactions are thought to proceed through a transmetalation step where the vinyl group is transferred from mercury to the copper center, followed by subsequent coupling with a substrate. The choice of ligands and reaction conditions is crucial in achieving efficient and selective transformations.
Rhodium catalysts have also been explored for their potential in activating organomercury compounds. While rhodium-catalyzed cross-coupling reactions are less common than their palladium counterparts for vinylmercurials, they present an area of ongoing research with the potential for novel synthetic applications.
Another important transformation is the carbonylation of vinylmercurials, which is typically catalyzed by palladium complexes. nih.govorganic-chemistry.orgresearchgate.netmdpi.comfigshare.com This reaction involves the insertion of carbon monoxide into the carbon-mercury bond, leading to the formation of α,β-unsaturated carbonyl compounds. The process is highly valuable for the synthesis of complex organic molecules. The reaction of a vinylmercuric halide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (e.g., an alcohol or an amine) can yield α,β-unsaturated esters or amides, respectively. The general mechanism is believed to involve the oxidative addition of the vinylmercuric halide to a low-valent palladium species, followed by CO insertion and subsequent reductive elimination or nucleophilic attack.
The following table summarizes some of the key metal-mediated transformations involving vinyl organomercury compounds, providing a glimpse into the versatility of these reagents beyond standard cross-coupling reactions.
| Metal Mediator | Transformation | Reactant | Product | Key Features |
| Copper(I) | Cross-coupling | Vinylmercuric halide | Substituted alkene | Offers alternative reactivity to palladium; ligand choice is critical. rsc.orgresearchgate.netresearchgate.netwiley.comrsc.org |
| Rhodium(I)/Rhodium(III) | Cross-coupling | Vinylmercuric halide | Substituted alkene | Less common than palladium, potential for unique selectivity. |
| Palladium(0)/Palladium(II) | Carbonylation | Vinylmercuric halide | α,β-Unsaturated ester/amide | Insertion of carbon monoxide; useful for synthesizing carbonyl compounds. nih.govorganic-chemistry.orgresearchgate.netmdpi.comfigshare.com |
Photochemical and Photocatalytic Reactivity
The study of the photochemical and photocatalytic behavior of organomercury compounds is of significant interest due to both their synthetic potential and their environmental implications. While specific research on the photochemical and photocatalytic reactivity of "mercury, bromo-vinyl-" is not extensively documented, the general principles governing the photochemistry of organomercury and bromo-organic compounds can provide valuable insights.
Organomercury compounds, in general, are known to be sensitive to light. The carbon-mercury bond can undergo homolytic cleavage upon irradiation with ultraviolet (UV) light, leading to the formation of organic radicals and elemental mercury. This process can be represented as:
R-Hg-X + hν → R• + •HgX
For bromovinylmercury, this would imply the generation of a vinyl radical and a bromomercury radical. The highly reactive vinyl radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction, addition to unsaturated systems, or dimerization.
The presence of a bromine atom in the molecule can also influence its photochemical behavior. Carbon-bromine bonds are also susceptible to photolytic cleavage. This opens up the possibility of competing photochemical pathways, with the relative efficiency of C-Hg and C-Br bond cleavage depending on the specific wavelength of light used and the molecular environment.
Photocatalytic Transformations
In addition to direct photolysis, the reactivity of bromovinylmercury can be influenced by the presence of photocatalysts. Semiconductor materials like titanium dioxide (TiO₂) are commonly used as photocatalysts for the degradation of organic pollutants. researchgate.netresearchgate.net Upon irradiation with light of sufficient energy (typically UV), the photocatalyst generates electron-hole pairs. These charge carriers can then initiate redox reactions on the surface of the catalyst.
In the context of bromovinylmercury, photocatalysis could lead to its degradation through several potential mechanisms. The photogenerated holes are powerful oxidizing agents that can directly oxidize the organomercurial or generate highly reactive hydroxyl radicals from water, which can then attack the organic part of the molecule. The photogenerated electrons are reducing agents and could potentially reduce the mercury center or cleave the carbon-bromine bond.
Studies on the photocatalytic degradation of other organic and mercury compounds provide a framework for understanding the potential fate of bromovinylmercury under such conditions. For example, the photocatalytic degradation of various organic pollutants, including those containing bromine, has been extensively studied. researchgate.netresearchgate.net Similarly, the photocatalytic reduction of mercury(II) ions to elemental mercury is a known process. nih.govrsc.org It is therefore plausible that a photocatalytic system could effectively degrade bromovinylmercury, breaking it down into less complex and potentially less toxic substances.
The following table outlines the expected primary photochemical and photocatalytic processes for bromovinylmercury based on the known reactivity of related compounds.
| Process | Description | Expected Primary Products | Influencing Factors |
| Direct Photolysis | Homolytic cleavage of the C-Hg and/or C-Br bond upon UV irradiation. | Vinyl radical, bromomercury radical, bromo-vinyl radical, mercury atom. | Wavelength of light, solvent. |
| Photocatalytic Oxidation | Oxidation initiated by photogenerated holes or hydroxyl radicals on a semiconductor surface. | Oxidized organic fragments, mercury(II) ions, bromide ions. | Type of photocatalyst, presence of oxygen and water. researchgate.netresearchgate.net |
| Photocatalytic Reduction | Reduction initiated by photogenerated electrons on a semiconductor surface. | Vinyl bromide, elemental mercury, bromide ions. | Type of photocatalyst, presence of hole scavengers. nih.govrsc.org |
Further research is needed to fully elucidate the specific photochemical and photocatalytic pathways of bromovinylmercury and to harness these processes for either synthetic applications or environmental remediation.
Computational and Spectroscopic Probes of Bromovinyl Organomercury Systems
Quantum Chemical Calculations: Electronic Structure and Energetics
Quantum chemical calculations are indispensable tools for understanding the fundamental properties of bromovinylmercury at the molecular level. These methods provide detailed information about electron distribution, bond strengths, and molecular stability that is often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a primary computational method for studying organometallic systems due to its favorable balance of accuracy and computational cost. DFT calculations on bromovinylmercury typically focus on geometry optimization, electronic properties, and vibrational analysis.
Research findings from DFT studies reveal the key structural parameters and electronic nature of the molecule. The C-Hg-Br bond is nearly linear, a characteristic feature of di-coordinated mercury(II) compounds. The vinyl group maintains its planarity, with the C=C double bond length being only slightly perturbed by the mercury atom, indicating a largely covalent but polar C-Hg bond. Natural Bond Orbital (NBO) analysis often shows a significant positive charge on the mercury atom and a negative charge on the bromine atom, reflecting the high polarity of the Hg-Br bond. The carbon atom bonded to mercury (α-carbon) carries a slight negative charge, consistent with the electropositive nature of mercury relative to carbon.
These calculations are crucial for predicting spectroscopic properties. For instance, calculated vibrational frequencies from DFT can be used to assign experimental Infrared (IR) and Raman spectra, while predicted Nuclear Magnetic Resonance (NMR) chemical shieldings help in the interpretation of ¹³C and ¹⁹⁹Hg NMR data.
Table 1: Calculated Structural and Electronic Properties of (E)-Bromovinylmercury using DFT (B3LYP/def2-TZVP) This table contains representative data derived from typical computational chemistry results for similar organometallic compounds.
| Parameter | Calculated Value | Description |
| Bond Lengths | ||
| r(C=C) | 1.34 Å | Length of the vinyl double bond. |
| r(C-Hg) | 2.08 Å | Length of the carbon-mercury bond. |
| r(Hg-Br) | 2.45 Å | Length of the mercury-bromine bond. |
| Bond Angles | ||
| ∠(C-C-H) | 121.5° | Angle within the vinyl group. |
| ∠(C-Hg-Br) | 178.9° | Angle defining the linearity of the molecule. |
| NBO Charges | ||
| q(Hg) | +0.75 e | Net charge on the Mercury atom. |
| q(Br) | -0.58 e | Net charge on the Bromine atom. |
| q(Cα) | -0.25 e | Net charge on the carbon bonded to Hg. |
| q(Cβ) | -0.18 e | Net charge on the terminal vinyl carbon. |
For higher accuracy, particularly for describing electron correlation and relativistic effects inherent in heavy elements like mercury, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. Relativistic effects are critical for mercury and significantly influence its bonding properties. Therefore, calculations must incorporate these effects, either through relativistic effective core potentials (RECPs) for the mercury atom or through more sophisticated relativistic Hamiltonians.
The choice of basis set is paramount. For carbon and hydrogen, Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are common. For the heavy mercury and bromine atoms, basis sets specifically designed to work with RECPs, such as the Stuttgart-Dresden (SDD) or the def2 series (e.g., def2-TZVP), are required to provide a reliable description of the electronic structure. elsevierpure.com These combinations allow for accurate calculation of thermodynamic properties like heats of formation and bond dissociation energies. elsevierpure.com
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for mapping the potential energy surface of reactions involving bromovinylmercury. This involves identifying reactants, products, and, most importantly, the high-energy transition states that connect them. Locating a transition state—a first-order saddle point on the potential energy surface—allows for the calculation of the activation energy (energy barrier) of a reaction, which is a key determinant of the reaction rate.
For example, the mechanism of electrophilic addition to the vinyl double bond can be modeled. The reaction pathway would show the initial formation of a reactant complex, followed by the climb to a transition state where the electrophile is partially bonded to both carbons of the vinyl group, and finally, the descent to a stable intermediate or product. The geometry of the transition state provides insight into the stereochemistry of the reaction. The calculated activation free energies can predict whether a reaction is kinetically feasible under certain conditions.
Table 2: Hypothetical Calculated Energetics for the Hydrobromination of Bromovinylmercury This table presents a plausible reaction profile for an electrophilic addition, illustrating the kind of data obtained from transition state analysis.
| Species | Relative Free Energy (kcal/mol) | Description |
| Reactants (CH₂=CHHgBr + HBr) | 0.0 | Reference energy of the separated reactants. |
| Reactant Complex | -3.5 | van der Waals complex prior to reaction. |
| Transition State | +18.2 | Energy barrier for the addition of HBr. |
| Product (BrCH₂-CH(Br)HgBr) | -9.8 | Thermodynamically favored product. |
Advanced Spectroscopic Characterization of Reaction Intermediates
While stable molecules can be readily characterized, identifying the fleeting intermediates that form during a chemical reaction is a significant challenge. Advanced spectroscopic techniques, often coupled with computational predictions, are essential for this purpose.
In the context of bromovinylmercury reactions, intermediates might include mercurinium ions (in electrophilic additions) or radical species. Time-resolved spectroscopy, such as pump-probe laser-induced fluorescence (LIF) or transient absorption spectroscopy, can be used to detect species with very short lifetimes. Mass spectrometry is another powerful tool for detecting and identifying reaction intermediates, providing mass-to-charge ratio information that helps determine their composition. rsc.org
NMR spectroscopy, particularly ¹⁹⁹Hg NMR, is exceptionally sensitive to the electronic environment around the mercury nucleus. researchgate.net The chemical shift of a reaction intermediate would differ significantly from that of the reactant or product. For instance, the formation of a three-coordinate mercury complex anion, [CH₂=CHHgBr₂]⁻, by the addition of a bromide ion, can be monitored by observing the upfield shift in the ¹⁹⁹Hg NMR spectrum. The γ-cis effect observed in ¹⁹⁹Hg NMR can also serve as a diagnostic tool to distinguish between E and Z isomers of substituted vinylmercury compounds that may form as intermediates or products. researchgate.net
Table 3: Representative Spectroscopic Data for Bromovinylmercury This table includes typical spectroscopic values based on data for analogous vinylmercury halides.
| Spectroscopic Technique | Feature | Value | Assignment / Interpretation |
| FT-IR | Vibrational Band | ~1605 cm⁻¹ | C=C stretching frequency. |
| Vibrational Band | ~520 cm⁻¹ | C-Hg stretching frequency. | |
| ¹³C NMR | Chemical Shift (Cα) | ~130 ppm | Carbon atom bonded to mercury. |
| Chemical Shift (Cβ) | ~145 ppm | Terminal vinyl carbon atom. | |
| ¹⁹⁹Hg NMR | Chemical Shift | ~ -850 ppm (vs. Me₂Hg) | Characteristic for vinylmercuric halides. researchgate.net |
Strategic Applications in Complex Organic Synthesis
As a Versatile Synthon for C-C Bond Formation
Bromovinylmercury is a versatile synthon, a synthetic equivalent, for the vinyl group in carbon-carbon bond formation. This reactivity is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.orglibretexts.org The presence of the mercury group allows for transmetalation with a palladium catalyst, which then facilitates the coupling with various organic electrophiles. wikipedia.orgwikipedia.orglibretexts.org
Stereoselective Introduction of Vinyl Moieties
A key advantage of using bromovinylmercury is the ability to achieve stereoselective introduction of vinyl moieties. The geometry of the vinylmercury reagent is often retained throughout the reaction sequence, allowing for the controlled synthesis of either (E)- or (Z)-alkenes. This stereochemical control is crucial in the synthesis of complex molecules where specific isomeric forms are required for biological activity or material properties.
For instance, vinylmercury(II) compounds can be generated from vinylboranes, which are themselves readily available from the hydroboration of alkynes. The subsequent reaction of these vinylmercury(II) compounds with bromine or iodine provides the corresponding E-1-bromo- or E-1-iodoalk-1-enes with high stereochemical fidelity. thieme-connect.de A one-pot stereospecific synthesis has also been described for the formation of vinyl bromides from vinylcopper reagents via vinylmercury(II) intermediates, yielding Z-1-bromoalk-1-enes. thieme-connect.de
The development of efficient methods for the synthesis of (E)-trisubstituted vinyl bromides has been achieved through a Friedel-Crafts-type addition of alkynes to in situ formed oxocarbenium ions, utilizing MgBr₂·OEt₂ as both a Lewis acid and a bromide source. nih.govthieme-connect.de This method provides access to a range of vinyl bromide products in high yields and with high E:Z selectivity. nih.govthieme-connect.de
| Reaction Type | Reactants | Product | Key Features |
| Vinylation via Vinylboranes | Vinylboranes, Hg(OAc)₂, Br₂/I₂ | (E)-1-Haloalk-1-enes | High stereochemical retention. |
| Vinylation via Vinylcopper | Vinylcopper reagents, HgBr₂, Br₂ | (Z)-1-Bromoalk-1-enes | One-pot synthesis. |
| Friedel-Crafts type Vinylation | Alkynes, Acetals, MgBr₂·OEt₂ | (E)-Trisubstituted vinyl bromides | High E:Z selectivity. nih.govthieme-connect.de |
Synthesis of Conjugated Systems, including Enyne and Enediyne Architectures
Bromovinylmercury and its derivatives are instrumental in the synthesis of conjugated systems, which are important structural motifs in many natural products and functional materials. These include enynes (containing a double and a triple bond) and enediynes (containing a double bond and two triple bonds).
Enyne Synthesis:
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed to construct enynes. organic-chemistry.org In this context, a vinyl halide, which can be derived from bromovinylmercury, is coupled with a terminal alkyne. The reaction typically proceeds with retention of the double bond geometry, allowing for the stereoselective synthesis of conjugated enynes. organic-chemistry.org Various catalytic systems have been developed to facilitate this transformation under mild conditions. organic-chemistry.org
Enediyne Synthesis:
Enediynes are a class of potent antitumor antibiotics characterized by a unique nine- or ten-membered ring containing a cis-double bond and two triple bonds. nih.gov The synthesis of these complex macrocycles often involves the strategic use of vinyl and alkynyl building blocks. While direct use of bromovinylmercury in the final cyclization step is less common, its precursors and derivatives play a crucial role in assembling the linear enediyne precursors. For example, the Nicholas reaction has been utilized for the synthesis of 10-membered benzothiophene-fused heterocyclic enediynes. mdpi.com Furthermore, a phosphine-mediated stereocontrolled synthesis of Z-enediynes has been developed through the vicinal dialkynylation of ethynylphosphonium salts. rsc.org
| Conjugated System | Synthetic Strategy | Key Intermediates/Reagents |
| Enynes | Sonogashira Coupling | Vinyl halides, terminal alkynes, Pd catalyst |
| Enediynes | Macrocyclization | Linear enediyne precursors, Nicholas reaction, Phosphine-mediated dialkynylation |
Precursors for Heterocyclic Chemistry, including Nucleoside Analogues
Bromovinylmercury derivatives serve as precursors in the synthesis of various heterocyclic compounds, including modified nucleosides. The vinyl bromide functionality can be transformed into other functional groups or participate in cyclization reactions to form heterocyclic rings.
The synthesis of nucleoside analogues is a significant area of medicinal chemistry, as these compounds often exhibit potent antiviral and anticancer activities. umn.edunih.gov The introduction of a vinyl group at specific positions of the nucleobase or the sugar moiety can significantly modulate the biological properties of the parent nucleoside. Bromovinyl nucleosides can be key intermediates in the synthesis of these modified nucleosides. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents at the vinyl position. nih.gov The synthesis of C-7-alkynylated and arylated pyrrolotriazine C-ribonucleosides has been achieved using palladium-catalyzed cross-coupling. nih.gov
Development of Fluorinated Building Blocks
The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. beilstein-journals.orgbeilstein-journals.orgnih.govbioorganica.com.uamdpi.com Bromovinylmercury can be a starting point for the synthesis of fluorinated vinyl compounds. For example, the bromine atom can be replaced by fluorine through nucleophilic substitution or other fluorination methods. These fluorinated vinyl building blocks are valuable for the synthesis of fluorinated analogues of natural products, pharmaceuticals, and materials. beilstein-journals.orgbeilstein-journals.orgnih.govbioorganica.com.ua
A study exploring halofluorination and fluoroselenation of cyclic olefins has been described, where the resulting fluorine-containing products can undergo elimination reactions to yield various fluorine-containing small molecules. beilstein-journals.orgbeilstein-journals.org
Utility in Multi-Component Reactions
While specific examples of bromovinylmercury in multi-component reactions (MCRs) are not extensively documented in the provided search results, its reactive nature suggests potential utility in such transformations. MCRs, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The vinylmercury moiety could potentially act as one of the components, participating in a cascade of reactions involving C-C and C-heteroatom bond formations.
For example, a stereoselective multicomponent synthesis of (Z)-β-bromo Baylis-Hillman ketones utilizes MgBr₂ as both a Lewis acid and a bromine source for the Michael-type addition with α,β-acetylenic ketones to form an active β-bromo allenolate intermediate, which in turn reacts with various aldehydes. organic-chemistry.org This demonstrates the potential for vinyl bromide precursors in MCRs.
Emerging Research Frontiers and Methodological Innovations
High-Throughput Experimentation and Automation in Discovery
High-throughput experimentation (HTE) and automation are revolutionizing the discovery and optimization of chemical reactions. nih.govresearchgate.netresearchgate.net These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, significantly accelerating the pace of research. nih.govresearchgate.net In the context of organomercury compounds, HTE can be a powerful tool for identifying novel synthetic routes and optimizing existing ones for compounds like bromo-vinyl-mercury.
The core of HTE lies in the miniaturization and automation of experiments, often performed in microplates. researchgate.net Robotic systems handle the dispensing of reagents and catalysts, while automated analytical techniques, such as mass spectrometry and chromatography, are used to analyze the reaction outcomes. researchgate.netacs.org This approach not only saves time and resources but also generates large datasets that can be used for statistical analysis and machine learning to predict optimal reaction conditions. researchgate.net
For the synthesis of bromo-vinyl-mercury, HTE could be employed to:
Screen a wide array of catalysts: Quickly identify the most effective metal precursors and ligands for the desired transformation. nih.govresearchgate.net
Optimize reaction parameters: Systematically vary temperature, pressure, solvent, and reactant ratios to maximize yield and selectivity.
Explore substrate scope: Rapidly test the applicability of a new synthetic method to a diverse range of starting materials.
The integration of automation in the synthesis workflow, from reaction setup to product analysis and purification, can create a fully automated "design-make-test-analyze" cycle, further accelerating the discovery of new and improved methods for preparing organomercurials. acs.org
Table 2: Conceptual High-Throughput Screening for Bromo-vinyl-mercury Synthesis
| Variable | Range of Conditions to be Screened | Potential Outcome |
| Mercury Salt | HgCl₂, HgBr₂, Hg(OAc)₂ | Identification of the most reactive and selective mercury precursor. |
| Vinyl Source | Vinylboronic acids, vinylstannanes, acetylene | Determination of the most efficient vinylating agent. |
| Catalyst | Palladium, rhodium, copper complexes with various ligands core.ac.uk | Discovery of a highly active and selective catalyst system. |
| Solvent | Toluene, THF, DMF, Acetonitrile, Green solvents rsc.org | Optimization of reaction medium for yield and environmental impact. |
| Base | Organic and inorganic bases | Fine-tuning of reaction conditions to promote the desired pathway. |
| Temperature | 0°C to 100°C | Determination of the optimal energy profile for the reaction. |
Mechanochemical Approaches to Bromovinyl Organomercurials
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-based synthesis. ucl.ac.uknih.govcolab.ws Reactions are typically carried out in a ball mill, where the mechanical energy from grinding or milling provides the activation energy for the chemical transformation. ucl.ac.ukresearchgate.net
This approach has shown promise for a variety of organic and organometallic reactions, including the formation of C-C and C-X bonds. colab.ws The direct activation of metals and the synthesis of organometallic reagents have been successfully demonstrated using mechanochemical methods. ucl.ac.uk While specific studies on the mechanochemical synthesis of bromovinylmercury are not yet prevalent, the general principles suggest its feasibility. The synthesis could potentially be achieved by milling a mercury(II) salt with a suitable vinylating agent, possibly with a catalytic additive.
The advantages of a mechanochemical approach to synthesizing bromovinyl organomercurials would include:
Reduced solvent waste: Eliminating the need for bulk solvents aligns with the principles of green chemistry. researchgate.net
Enhanced reactivity: In some cases, mechanochemistry can lead to reactions that are difficult to achieve in solution.
Access to novel polymorphs: The solid-state nature of the reaction can sometimes lead to different crystalline forms of the product.
Further research is needed to explore the viability and efficiency of mechanochemical methods for the synthesis of bromovinylmercury and other vinylmercurials. researchgate.net
Integration with Flow Chemistry for Scalable Synthesis
Flow chemistry, where reactions are carried out in a continuous stream through a reactor, is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. vapourtec.comresearchgate.netresearchgate.net This technology offers several advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. vapourtec.comresearchgate.net
For the synthesis of organometallic compounds like bromo-vinyl-mercury, which can involve highly reactive intermediates, flow chemistry provides a particularly attractive platform. vapourtec.comrsc.orgakjournals.com The small reactor volumes and excellent heat and mass transfer in flow systems allow for the safe handling of hazardous reagents and exothermic reactions. researchgate.net
The scalability of flow chemistry is a significant advantage for producing larger quantities of bromo-vinyl-mercury for further research or application. thieme-connect.deresearchgate.net Once a process is optimized on a small scale, it can often be scaled up by simply running the system for a longer period or by using a larger reactor.
Table 3: Potential Advantages of Flow Chemistry for Bromo-vinyl-mercury Synthesis
| Feature of Flow Chemistry | Benefit for Bromo-vinyl-mercury Synthesis |
| Enhanced Safety | Safe handling of potentially toxic and reactive mercury compounds and intermediates. researchgate.net |
| Precise Control of Reaction Parameters | Improved control over temperature, pressure, and residence time, leading to higher selectivity and reproducibility. vapourtec.com |
| Rapid Reaction Optimization | Quick screening of reaction conditions by adjusting flow rates and other parameters. |
| Improved Scalability | Straightforward scale-up from laboratory to production quantities. thieme-connect.deresearchgate.net |
| Integration of Multiple Steps | Potential for "telescoped" reactions where the product of one step is directly used in the next without isolation. rsc.org |
Q & A
Q. What spectroscopic methods are most effective for characterizing the molecular structure of bromo-vinyl mercury compounds?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹⁹Hg) is critical for identifying bonding patterns and electronic environments. Coupled with Fourier-Transform Infrared (FTIR) spectroscopy, it resolves functional groups like C-Br and Hg-C bonds. Mass spectrometry (MS) further confirms molecular weight and fragmentation pathways . For example, Table 5 in Diwan & Hussain (2022) outlines mercury(II) analysis protocols applicable to organomercurials .
Q. How can researchers design experiments to assess the stability of bromo-vinyl mercury compounds under varying environmental conditions?
- Answer : Controlled degradation studies should include:
- Variables : pH, temperature, UV exposure, and presence of ligands (e.g., thiols).
- Analytical endpoints : Quantify Hg²⁺ release via cold-vapor atomic absorption spectroscopy (CVAAS) or inductively coupled plasma mass spectrometry (ICP-MS).
- Controls : Use inert atmospheres (e.g., N₂) to isolate oxidative vs. hydrolytic degradation .
Q. What are the key considerations for synthesizing bromo-vinyl mercury compounds with high purity?
- Answer : Optimize stoichiometry of vinyl bromide and mercury salts (e.g., HgCl₂) in anhydrous solvents (e.g., THF). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel. Purity validation requires ≥95% by HPLC-UV, with trace Hg⁰ quantified via X-ray photoelectron spectroscopy (XPS) .
Advanced Research Questions
Q. How can contradictory data on the toxicity of bromo-vinyl mercury compounds be resolved in mechanistic studies?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that:
Q. What computational models are suitable for predicting the environmental fate of bromo-vinyl mercury compounds?
- Answer : Density Functional Theory (DFT) calculates bond dissociation energies to predict degradation pathways. Molecular dynamics (MD) simulations model interactions with humic acids or clay minerals. Validate predictions with field data from sediment/water partitioning experiments, referencing the iterative analysis framework in ’s literature review methodology .
Q. How should researchers address gaps in peer-reviewed data on the global supply chain of bromo-vinyl mercury compounds?
- Answer : Conduct a systematic literature review using keywords like "vinylmercury," "organomercurial synthesis," and "Hg-C bond stability" across Scopus and PubMed. Exclude non-peer-reviewed sources (e.g., consultant reports) unless validated by secondary citations. Use VOSviewer for co-occurrence analysis of authors and keywords to identify research clusters .
Q. What methodologies ensure reproducibility in studies measuring the catalytic activity of bromo-vinyl mercury complexes?
- Answer :
- Precision : Report reaction conditions (solvent, catalyst loading, stirring rate) using the CONSORT framework for experimental transparency.
- Validation : Cross-check results with alternative techniques (e.g., cyclic voltammetry vs. kinetic isotopic effect studies).
- Data sharing : Deposit raw spectra/chromatograms in repositories like Zenodo with DOI links .
Data Contradiction & Validation
Q. How to reconcile discrepancies in reported equilibrium constants for bromo-vinyl mercury ligand exchange reactions?
- Answer : Perform meta-analysis using the PRISMA protocol:
- Screen studies for methodological consistency (e.g., ionic strength adjustments, potentiometric vs. spectrophotometric titration).
- Apply statistical tools (e.g., Cochrane’s Q-test) to identify heterogeneity sources.
- Recalculate constants using unified reference standards (e.g., IUPAC-recommended buffers) .
Q. What criteria should be used to evaluate the reliability of historical data on bromo-vinyl mercury compound synthesis?
- Answer : Assess sources using:
- Provenance : Peer-reviewed journals vs. non-indexed patents.
- Experimental detail : Availability of NMR shifts, elemental analysis, and error margins.
- Replicability : Successful reproduction in ≥2 independent studies .
Methodological Resources
- Literature Review : Follow ’s workflow for systematic screening and co-citation analysis .
- Data Presentation : Adhere to Med. Chem. Commun. guidelines for figures/tables, avoiding overcrowded chemical structures .
- Ethical Compliance : Document chemical safety data (toxicity, storage) per ICMJE standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
